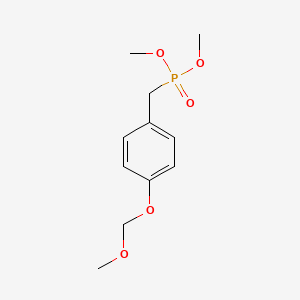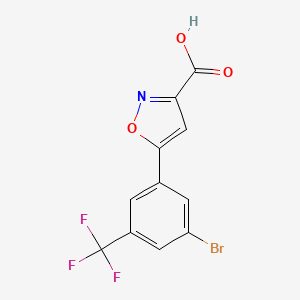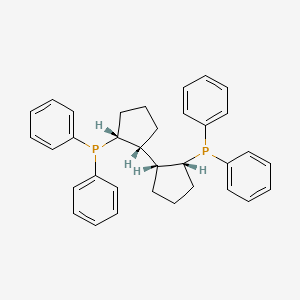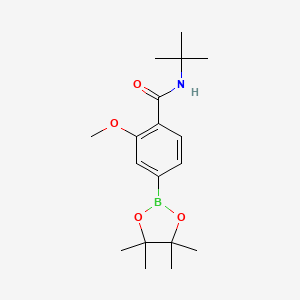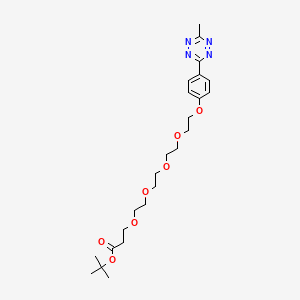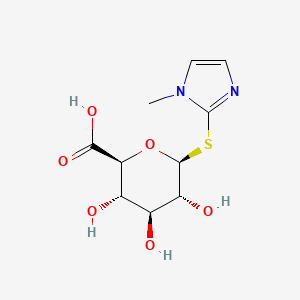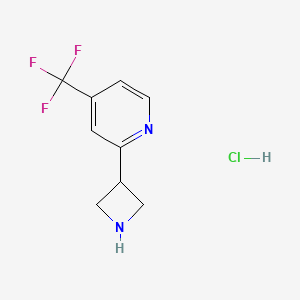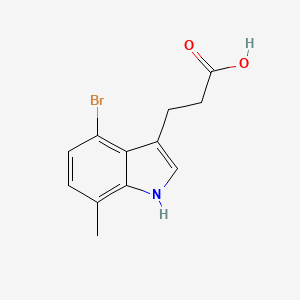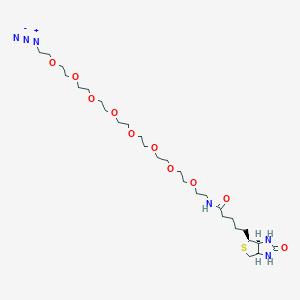
Biotin-PEG8-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG8-azide: is a compound that combines biotin, a vitamin known for its strong binding affinity to avidin, with a polyethylene glycol (PEG) spacer and an azide group. The PEG spacer enhances the solubility and biocompatibility of the compound, while the azide group allows for click chemistry reactions, making it a versatile tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-PEG8-azide is typically synthesized through a multi-step process The synthesis begins with the activation of biotin, followed by the attachment of the PEG spacerThe reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes rigorous quality control measures to meet the standards required for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG8-azide primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide group and an alkyne .
Common Reagents and Conditions:
Reagents: Copper sulfate, sodium ascorbate, and alkyne-containing compounds.
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures
Major Products: The major product of the CuAAC reaction involving this compound is a biotinylated compound with a triazole linkage, which can be used for further biochemical applications .
Scientific Research Applications
Chemistry: Biotin-PEG8-azide is used in the synthesis of bioconjugates, enabling the attachment of biotin to various molecules through click chemistry .
Biology: In biological research, this compound is employed for the labeling and detection of biomolecules. The biotin moiety allows for easy detection using avidin or streptavidin-based assays .
Medicine: In medical research, this compound is used in drug delivery systems to enhance the solubility and stability of therapeutic agents. It is also used in the development of diagnostic tools .
Industry: In industrial applications, this compound is used in the production of biosensors and other analytical devices. Its ability to form stable biotinylated products makes it valuable in various manufacturing processes .
Mechanism of Action
Mechanism: The mechanism of action of Biotin-PEG8-azide involves the formation of a stable triazole linkage through click chemistry. The biotin moiety binds strongly to avidin or streptavidin, allowing for the detection and isolation of biotinylated compounds .
Molecular Targets and Pathways: The primary molecular target of this compound is avidin or streptavidin, which binds to the biotin moiety with high affinity. This interaction is utilized in various biochemical assays and applications .
Comparison with Similar Compounds
Biotin-PEG8-amine: Contains an amine group instead of an azide group, used for coupling with carboxyl groups.
Biotin-PEG8-alcohol: Contains an alcohol group, used for different types of conjugation reactions.
Biotin-PEG8-NHS ester: Contains an NHS ester group, used for coupling with amine groups.
Uniqueness: Biotin-PEG8-azide is unique due to its azide group, which allows for click chemistry reactions. This makes it particularly useful for applications requiring the formation of stable triazole linkages .
Properties
Molecular Formula |
C28H52N6O10S |
|---|---|
Molecular Weight |
664.8 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C28H52N6O10S/c29-34-31-6-8-38-10-12-40-14-16-42-18-20-44-22-21-43-19-17-41-15-13-39-11-9-37-7-5-30-26(35)4-2-1-3-25-27-24(23-45-25)32-28(36)33-27/h24-25,27H,1-23H2,(H,30,35)(H2,32,33,36)/t24-,25-,27-/m0/s1 |
InChI Key |
DHWYIJOFTMOHDB-KLJDGLGGSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


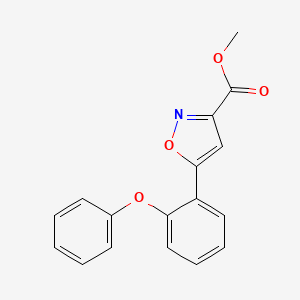
![2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716894.png)
![7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13716906.png)
